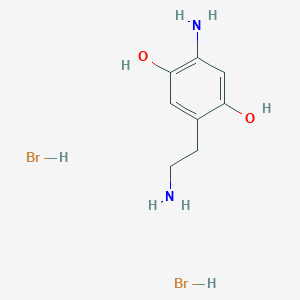

![molecular formula C11H19F2NO5 B6619158 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate CAS No. 1807916-70-6](/img/structure/B6619158.png)

methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

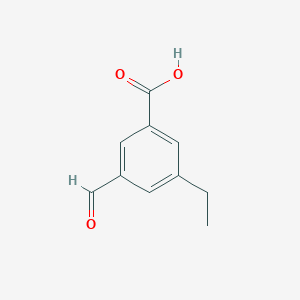

The compound “methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate” is an organic compound. It contains a methyl ester group (-COOCH3), a tert-butoxycarbonyl (Boc) protected amino group (-NH-C(=O)-OC(CH3)3), and a difluoromethoxy group (-OCHF2). The (2S)-4- in the name indicates the stereochemistry and position of the substituents on the butanoate backbone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester, amide, and ether (specifically, a fluoroether) functional groups. These groups would influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino acids during peptide synthesis. By attaching the Boc group to the amino terminus, chemists can selectively deprotect and elongate the peptide chain. The stability of the Boc group under mild conditions allows for efficient peptide assembly. Researchers often employ Boc chemistry in solid-phase peptide synthesis (SPPS) and combinatorial chemistry .

Medicinal Chemistry and Drug Development

The Boc-protected amino acids serve as building blocks for drug discovery. Researchers modify these amino acids to create novel compounds with potential therapeutic applications. The Boc group ensures stability during synthetic steps, allowing for the introduction of diverse functional groups. Medicinal chemists use Boc derivatives to design new drugs, especially in the development of peptide-based pharmaceuticals .

Protein Engineering and Site-Specific Labeling

In protein engineering, Boc chemistry plays a role in site-specific labeling and modification. By incorporating Boc-protected amino acids into proteins, researchers can introduce specific functionalities (e.g., fluorophores, affinity tags) at desired locations. This technique aids in studying protein function, interactions, and localization .

Solid-Phase Synthesis of Oligonucleotides

Although primarily associated with peptides, Boc chemistry also finds applications in oligonucleotide synthesis. Solid-phase synthesis of DNA or RNA fragments benefits from Boc protection. Researchers use Boc-protected nucleoside phosphoramidites to build custom oligonucleotides for gene editing, diagnostics, and other biotechnological purposes .

Materials Science and Surface Modification

Boc-protected compounds have been explored for surface modification and functionalization. By attaching Boc groups to surfaces (e.g., nanoparticles, polymers), researchers can control surface properties, enhance stability, and introduce specific functionalities. Applications include drug delivery systems, sensors, and catalysis .

Boc as a Protecting Group in Organic Synthesis

Beyond amino acids, Boc serves as a versatile protecting group for other functional groups (e.g., alcohols, amines). Chemists use Boc protection to prevent unwanted reactions during complex organic syntheses. Its compatibility with various reaction conditions makes it valuable in total synthesis and natural product chemistry .

Wirkmechanismus

Target of Action

The compound is a derivative of amino acids , suggesting that it may interact with proteins or enzymes that metabolize or bind to amino acids.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic chemistry as a protective group for amines . The Boc group can be introduced into various organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

Given its structure, it’s plausible that it could be involved in the synthesis of boc derivatives of amino acids . These derivatives play a crucial role in the synthesis of peptides and proteins.

Action Environment

The synthesis of boc derivatives of amino acids has been optimized and individualized, considering the influence of reaction conditions on the yield of the desired product .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRIXCNNEPCVPN-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)

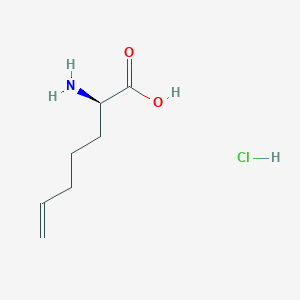

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

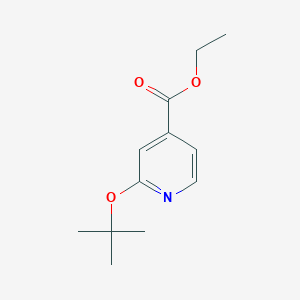

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)

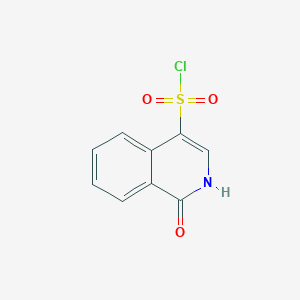

![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)

![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)